
3,5-Bis(dimethylamino)phenol
Overview
Description
3,5-Bis(dimethylamino)phenol: is an organic compound with the molecular formula C10H16N2O . It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(dimethylamino)phenol typically involves the reaction of resorcinol with dimethylamine. The process can be summarized as follows:
Reaction of Resorcinol with Dimethylamine: Resorcinol is reacted with an aqueous solution of dimethylamine to form the crude product.
Purification: The crude product is then treated with industrial liquid alkali and extracted with toluene to remove by-products. The aqueous phase is neutralized, and unreacted resorcinol is washed away.
Vacuum Distillation: The final product is obtained through vacuum distillation, resulting in high purity this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale production. The use of continuous reactors and automated purification systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
BDMP has the molecular formula and features two dimethylamino groups attached to a phenolic structure. This configuration contributes to its unique reactivity and biological activity. The compound's ability to interact with various biological targets makes it significant in medicinal chemistry.
Organic Synthesis
BDMP serves as an important intermediate in the synthesis of various organic compounds, including:
- Dyes : Its reactivity allows for the development of colorants used in textiles and other materials.
- Pharmaceuticals : BDMP is explored for its potential therapeutic properties, acting as a precursor for drugs with antimicrobial and anticancer activities.
- Polymers : The compound is utilized in the production of advanced materials with specific properties, enhancing durability and performance.
Medicinal Chemistry
BDMP has shown promising results in several therapeutic areas:
- Anticancer Activity : Research indicates that BDMP can induce apoptosis in cancer cell lines. For instance, studies have demonstrated that at concentrations between 50 to 200 µM, BDMP significantly inhibited the growth of human breast cancer cells (MCF-7), with IC50 values reported between 100-150 µM .
- Antimicrobial Properties : BDMP exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Preliminary studies suggest that BDMP may protect neurons from oxidative stress, which is critical in neurodegenerative diseases.
Material Science
In material science, BDMP is used to enhance the properties of polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Additionally, BDMP derivatives are being investigated for their role in developing smart materials that respond to environmental stimuli.
Anticancer Research
A study published in a peer-reviewed journal highlighted the effects of BDMP on breast cancer cells. The compound was shown to activate apoptotic pathways through increased levels of cleaved PARP and caspase-3, indicating its potential as an anticancer agent.
Neuroprotection
In another study focusing on neurodegenerative diseases, BDMP demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests its potential use in therapies aimed at conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3,5-Bis(dimethylamino)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
3,5-Diaminophenol: Similar structure but with amino groups instead of dimethylamino groups.
3,5-Dimethylphenol: Similar structure but with methyl groups instead of dimethylamino groups.
Uniqueness:
Biological Activity
3,5-Bis(dimethylamino)phenol (BDMP) is a compound of significant interest in medicinal and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of BDMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BDMP is characterized by two dimethylamino groups attached to a phenolic structure at the 3 and 5 positions. Its molecular formula is , and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential interactions with various biological targets.
Mechanisms of Biological Activity
Research has identified several key mechanisms through which BDMP exerts its biological effects:
- Antioxidant Activity : BDMP has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
- Enzyme Modulation : BDMP interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs. Such interactions may lead to altered drug efficacy and toxicity profiles.
- Antimicrobial Properties : Preliminary studies indicate that BDMP exhibits antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.
Case Studies and Research Findings
A number of studies have explored the biological activities of BDMP, highlighting its therapeutic potential:
-
Anticancer Activity :
- A study investigated the effects of BDMP on various cancer cell lines. At concentrations ranging from 50 to 200 µM, BDMP induced apoptosis in human breast cancer cells (MCF-7), evidenced by increased levels of cleaved PARP and caspase-3 . The compound's IC50 values were reported to be between 100-150 µM for significant growth inhibition.
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Comparative Analysis
To better understand the biological activity of BDMP, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C10H15N2O | Antioxidant, anticancer, antimicrobial |
4-(Dimethylamino)phenol | C8H10N2O | Antimicrobial, dye precursor |
2,3-Bis(dimethylamino)phenol | C10H15N2O | Anticancer, enzyme modulation |
Properties
IUPAC Name |
3,5-bis(dimethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBZONHGHSXYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40776055 | |
Record name | 3,5-Bis(dimethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16857-98-0 | |
Record name | 3,5-Bis(dimethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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